molecular formula C24H24ClN3O4 B12738679 N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate CAS No. 86518-42-5

N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

Cat. No.: B12738679
CAS No.: 86518-42-5
M. Wt: 453.9 g/mol
InChI Key: QIHGWOPUHRUCAM-UHFFFAOYSA-N
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Description

N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that combines a piperidine ring with a quinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 7-chloroquinoline with anthranilic acid to form an intermediate, which is then reacted with N-Methyl-3-piperidyl acetate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of ultrasound irradiation to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar quinoline derivatives, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced piperidine derivatives .

Scientific Research Applications

N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer effects, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to its combined piperidine and quinoline structures, which confer distinct biological activities. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .

Properties

CAS No.

86518-42-5

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

IUPAC Name

[2-(1-methylpiperidin-3-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C24H24ClN3O4/c1-28-12-4-5-17(14-28)32-23(29)15-31-24(30)19-6-2-3-7-20(19)27-21-10-11-26-22-13-16(25)8-9-18(21)22/h2-3,6-11,13,17H,4-5,12,14-15H2,1H3,(H,26,27)

InChI Key

QIHGWOPUHRUCAM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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